Home > Products > Screening Compounds P117868 > Etamicastat hydrochloride
Etamicastat hydrochloride - 677773-32-9

Etamicastat hydrochloride

Catalog Number: EVT-267783
CAS Number: 677773-32-9
Molecular Formula: C14H16ClF2N3OS
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etamicastat, also known as BIA 5-453, is a potent, reversible, peripherally selective dopamine β-hydroxylase inhibitor (DBH inhibitor). Chronic dopamine ß-hydroxylase inhibition with etamicastat effectively decreases blood pressure, although does not prevent the development of hypertension in the spontaneously hypertensive rat.
Synthesis Analysis

The synthesis of etamicastat involves several chemical reactions that yield the final product. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Intermediate Compounds: The synthesis starts with the preparation of chromanyl imidazolethione derivatives, which serve as key intermediates.
  2. Reactions Involving Acetylation: The compound undergoes N-acetylation to form its metabolite, BIA 5-961, which is crucial for its pharmacokinetic profile .
  3. Purification and Characterization: After synthesis, etamicastat is purified using techniques such as crystallization and chromatography to ensure high purity levels suitable for biological testing.

The specific parameters for these reactions, such as temperature, time, and reagent concentrations, are optimized to maximize yield and purity.

Molecular Structure Analysis

Etamicastat hydrochloride has a complex molecular structure characterized by its chromanyl and imidazolethione components. Key features include:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 318.4 g/mol
  • Structural Characteristics: The molecule contains a chromane ring fused with an imidazole ring, contributing to its pharmacological activity.

The three-dimensional conformation of etamicastat is critical for its interaction with dopamine-β-hydroxylase, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

Etamicastat participates in various chemical reactions relevant to its pharmacodynamics and metabolism:

Mechanism of Action

Etamicastat's mechanism of action centers on its ability to inhibit dopamine-β-hydroxylase:

  • Inhibition Process: By binding reversibly to the enzyme, etamicastat reduces the production of norepinephrine from dopamine. This results in decreased sympathetic nervous system activity, which can lower blood pressure and alleviate conditions associated with excessive norepinephrine levels.
  • Pharmacological Effects: The reduction in norepinephrine leads to various cardiovascular effects, including vasodilation and decreased heart rate, contributing to its antihypertensive properties .
Physical and Chemical Properties Analysis

Etamicastat hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to maintain integrity.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Etamicastat has several scientific applications primarily related to cardiovascular health:

  1. Hypertension Treatment: As a dopamine-β-hydroxylase inhibitor, etamicastat is investigated for its potential in managing hypertension by modulating sympathetic nervous system activity.
  2. Research Tool: It serves as a valuable tool in pharmacological research for studying the role of norepinephrine in various physiological processes and diseases.
  3. Combination Therapies: Studies have explored its use in combination with other antihypertensive agents to enhance therapeutic effects while minimizing side effects .
Introduction to Dopamine-β-Hydroxylase (DβH) Inhibition in Cardiovascular Therapeutics

Role of Sympathetic Nervous System Hyperactivation in Hypertension and Heart Failure

Sympathetic nervous system (SNS) hyperactivation is a central pathophysiological mechanism in cardiovascular disorders, characterized by excessive catecholamine production and sustained noradrenaline release in peripheral tissues. In hypertension, SNS overdrive increases vascular resistance and cardiac output through α1-adrenoceptor-mediated vasoconstriction and β1-adrenoceptor-driven renin release [5] [7]. In heart failure, compensatory SNS activation exacerbates disease progression by promoting myocardial remodeling, arrhythmias, and renal sodium retention [1] [10]. Clinical evidence reveals elevated noradrenaline spillover in the heart, kidneys, and skeletal muscle vasculature of hypertensive patients, correlating with target organ damage and mortality [5] [10]. Approximately 50% of hypertensive patients fail to achieve adequate blood pressure control with existing therapies, underscoring the need for novel approaches targeting SNS modulation [5] [7].

Rationale for Peripheral DβH Inhibition as a Therapeutic Strategy

Dopamine-β-hydroxylase (DβH) catalyzes the conversion of dopamine to noradrenaline within sympathetic nerve terminals, positioning it as a strategic target for modulating SNS activity. Inhibition of DβH offers dual advantages:

  • Gradual Sympathetic Modulation: Unlike β-blockers that cause abrupt receptor blockade, DβH inhibitors reduce noradrenaline biosynthesis gradually, minimizing hemodynamic instability [1] [7].
  • Renal Dopamine Enhancement: By shifting catecholamine balance toward dopamine, DβH inhibition promotes activation of renal D1 receptors, inducing vasodilation, diuresis, and natriuresis [5] [10].

Table 1: Therapeutic Advantages of Peripheral DβH Inhibition

MechanismPhysiological OutcomeClinical Relevance
Reduced noradrenaline synthesisDecreased vascular resistance and cardiac afterloadSustained blood pressure reduction
Increased dopamine availabilityRenal vasodilation and enhanced sodium excretionImproved renal hemodynamics
Peripheral selectivityMinimal CNS penetrationAvoidance of neuropsychiatric side effects

Etamicastat exemplifies this approach as a reversible, peripherally selective DβH inhibitor. Preclinical studies confirm its inability to cross the blood-brain barrier, preserving central noradrenaline and dopamine levels while reducing peripheral noradrenaline [3] [4]. This selectivity prevents central nervous system (CNS)-related adverse effects observed with earlier DβH inhibitors [1] [7].

Historical Development of DβH Inhibitors: From First-Generation Agents to Etamicastat

First-Generation Inhibitors

Initial DβH inhibitors like disulfiram (used in alcoholism therapy) and fusaric acid exhibited poor selectivity and significant off-target effects:

  • Disulfiram irreversibly inhibited DβH but also blocked aldehyde dehydrogenase, causing alcohol intolerance [7] [9].
  • Fusaric acid demonstrated limited potency and hepatotoxicity [7].

Second-Generation Inhibitors

Nepicastat (RS-25560-197) represented a significant advance with improved potency and selectivity. However, it readily crossed the blood-brain barrier, lowering central noradrenaline and triggering depressive symptoms in clinical trials [1] [7]. This CNS penetration limited its therapeutic utility.

Etamicastat: A Third-Generation Inhibitor

Etamicastat ((R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride) was designed to overcome these limitations:

  • Peripheral Selectivity: Its physicochemical properties restrict blood-brain barrier penetration, confirmed by unchanged brain catecholamine levels in rodents [3] [4].
  • Reversible Inhibition: Etamicastat binds DβH competitively, avoiding permanent enzyme inactivation [1] [6].
  • Metabolic Stability: Etamicastat undergoes N-acetylation by N-acetyltransferase 2 (NAT2) to form the inactive metabolite BIA 5-961. Pharmacokinetics are linear, with a half-life (18–28 hours) supporting once-daily dosing [1] [6] [9].

Table 2: Evolution of DβH Inhibitors

GenerationRepresentative AgentsKey LimitationsAdvantages of Etamicastat
FirstDisulfiram, Fusaric acidNon-selective; HepatotoxicityHigh selectivity for DβH; No hepatotoxicity
SecondNepicastatCNS penetration; Psychiatric side effectsPeripheral restriction; No CNS effects
ThirdEtamicastatReversible action; NAT2-dependent metabolism

Table 3: Etamicastat Pharmacokinetic and Pharmacodynamic Profile

ParameterFindingsSource
BioavailabilityLinear pharmacokinetics (25–600 mg doses) [6] [9]
Half-life18–28 hours (supports once-daily dosing) [1] [6]
Key metaboliteBIA 5-961 (inactive; formed via NAT2) [1] [9]
Food effectDelayed absorption but no change in AUC [9]
Pharmacogenomics2- to 3-fold higher AUC in NAT2 slow acetylators [1] [6]

Pharmacogenomic Considerations

Etamicastat’s metabolism is markedly influenced by NAT2 polymorphisms:

  • Slow acetylators exhibit 2- to 3-fold higher etamicastat exposure than rapid acetylators [1] [6].
  • This variability necessitates personalized dosing strategies based on NAT2 genotyping [6] [9].

Preclinical and Clinical Efficacy Evidence

Blood Pressure Reduction

  • In spontaneously hypertensive rats (SHR), etamicastat (30 mg/kg/day) reduced systolic BP by 25–30 mmHg and diastolic BP by 15–20 mmHg without reflex tachycardia [5] [10].
  • A Phase II trial in hypertensive patients demonstrated dose-dependent reductions in nighttime systolic BP:
  • 50 mg: −11.7 mmHg (P < 0.05 vs placebo)
  • 100 mg: −14.9 mmHg (P < 0.01)
  • 200 mg: −13.6 mmHg (P < 0.01) [1].

Sustained Sympathetic Modulation

Etamicastat outperformed renal denervation (RDN) in SHR models:

  • RDN caused transient BP reduction (7–14 days), followed by return to baseline.
  • Etamicastat maintained BP lowering for 28 days, with parallel reductions in cardiac and renal noradrenaline [10].

Table 4: Antihypertensive Efficacy of Etamicastat in Preclinical and Clinical Studies

Model/SettingInterventionKey OutcomesSource
SHR modelEtamicastat 30 mg/kg/day↓ SBP 25–30 mmHg; ↓ DBP 15–20 mmHg; No HR change [5] [10]
Hypertensive patientsEtamicastat 100 mg/day × 10 days↓ Nighttime SBP 14.9 mmHg vs placebo [1]
SHR (vs RDN)Etamicastat 30 mg/kg/day × 28 daysSustained BP reduction; ↓ LV noradrenaline [10]

Synergy with Standard Antihypertensives

Etamicastat potentiated BP-lowering effects of six drug classes in SHR:

  • Greatest synergy observed with renin-angiotensin system inhibitors (captopril, losartan) and calcium channel blockers (diltiazem) [5] [7].
  • This supports etamicastat’s role in combination therapy for resistant hypertension [5] [7].

Properties

CAS Number

677773-32-9

Product Name

Etamicastat hydrochloride

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride

Molecular Formula

C14H16ClF2N3OS

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1

InChI Key

CKRDOSZCFINPAD-RFVHGSKJSA-N

SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BIA 5-453; BIA5-453; BIA-5-453; Etamicastat

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.